molecular formula C8H15NO B074654 Cycloheptanecarboxamide CAS No. 1459-39-8

Cycloheptanecarboxamide

Cat. No. B074654
CAS RN: 1459-39-8
M. Wt: 141.21 g/mol
InChI Key: QJVFPOMUIKCQED-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cycloheptanecarboxamide derivatives, including N-(arylcarbamothioyl)-cyclohexanecarboxamide and its variations, have been synthesized and characterized through elemental analyses, IR spectroscopy, and NMR spectroscopy. These derivatives showcase a range of aryl substituents and have been further investigated through single crystal X-ray diffraction studies, indicating the importance of the synthesis process in determining the compound's structure and properties (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been explored through crystallography, revealing that the cyclohexane ring often adopts a chair conformation. This conformation is critical for understanding the compound's reactivity and interactions. For instance, the molecular conformation of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring (Özer et al., 2009).

Chemical Reactions and Properties

This compound derivatives undergo various chemical reactions, including cyclization and complexation with metals like Ni(II) and Cu(II). These reactions are pivotal for modifying the compound's chemical properties and for the synthesis of novel derivatives with potential applications in materials science and catalysis (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting points, and glass transition temperatures, are crucial for their application in polymer science and materials engineering. For instance, polyamides based on similar structures have shown good solubility in polar organic solvents and can form transparent, flexible, and tough films, indicating the compound's utility in high-performance materials (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various chemical groups, the stability of different derivatives, and the compound's behavior in complex formation, are essential for its application across different areas of chemistry. Studies on the reactivity and complexation behavior of this compound derivatives have led to insights into designing new compounds with tailored properties for specific applications (Ozer et al., 2009).

Scientific Research Applications

  • Chemical Synthesis and Catalysis :

    • Cycloheptanecarboxamide derivatives, like cyclohexanone, play a role in the selective hydrogenation of phenol, an important process in the manufacture of polyamides in the chemical industry (Wang et al., 2011).
  • Biological and Pharmacological Studies :

    • Research has explored the use of cycloheximide, a this compound derivative, in studying sexual receptivity and the control of sexual behavior in rats (Leehan et al., 1979); (Quadagno & Ho, 1975).
    • Influenza virus polymerase assembly has been targeted by cycloheptathiophene-3-carboxamide derivatives, showing potential as antiviral agents (Massari et al., 2013).
  • Neurobiology and Behavior Studies :

    • Cyclohexane, a derivative, has been used in studies to assess its impact on motor behavior, spatial memory, and reactive gliosis in the hippocampus of adult mice (Campos-Ordonez et al., 2015).
  • Molecular and Material Sciences :

    • Cyclohexane-1,3,5-triamide derivatives have been shown to form rod-shaped structures in the solid state due to hydrogen-bonding interactions, which are relevant in materials science for their non-linear optical properties (Fan et al., 1995).
    • N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been synthesized and characterized, with potential applications in materials science (Özer et al., 2009).
  • Environmental and Occupational Health :

    • The use of cyclohexane in industrial processes and its potential impact on the workplace environment has been studied, providing insights into the airborne solvent concentrations during the disassembly of solvent-coated metal parts (Spencer & Plisko, 2007).

Mechanism of Action

Target of Action

It is known that many carboxamide compounds interact with various enzymes and receptors in the body . The exact targets of Cycloheptanecarboxamide and their roles are still under investigation.

Mode of Action

Carboxamide compounds often work by binding to their target enzymes or receptors, thereby modulating their activity . The specific interactions between this compound and its targets, as well as the resulting changes, are areas of ongoing research.

Biochemical Pathways

Carboxamide compounds can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

A study on similar compounds suggests that they undergo complete or partial conversion to their corresponding acids . This could impact the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

Carboxamide compounds can have a variety of effects depending on their specific targets and the pathways they affect

properties

IUPAC Name

cycloheptanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVFPOMUIKCQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163174
Record name Cycloheptanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1459-39-8
Record name Cycloheptanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the motivation behind synthesizing cis and trans isomers of cycloalkane carboxamides like those with a cycloheptane ring?

A1: The synthesis of both cis and trans isomers of 2-amino-1-cycloheptanecarboxamide derivatives, as described in [], is driven by the exploration of their potential pharmacological activity. Stereoisomers, like cis and trans forms, can exhibit different biological activities due to their distinct three-dimensional shapes. This difference arises from the restricted rotation around the bond connecting the cycloalkane ring and the carboxamide group. By synthesizing and studying both isomers, researchers aim to identify potentially more active or selective drug candidates.

Q2: Are there any insights into the structure-activity relationships (SAR) of these cycloalkane carboxamide derivatives?

A2: While the provided abstracts do not delve into the specific biological activities of the synthesized cycloheptanecarboxamide derivatives, [] highlights that these compounds are analogs of isovaleric acid. Isovaleric acid itself is not a pharmaceutical but serves as a valuable starting point for designing drugs due to its presence in biological systems. Modifying the structure by incorporating different ring sizes (cyclopentane, cyclohexane, cycloheptane) and exploring both cis and trans isomers allows for insights into how these structural changes influence the interaction with biological targets and ultimately affect pharmacological activity. This systematic exploration of structure-activity relationships is crucial in drug discovery to optimize compounds for desired effects.

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